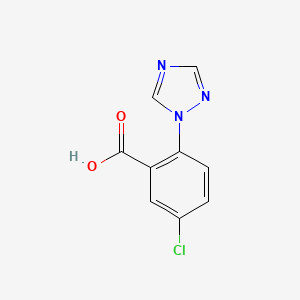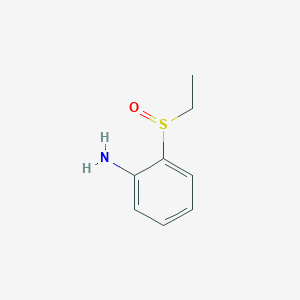
2-(4-Chlorophenyl)-2-methoxyethan-1-amine
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-methoxyethan-1-amine, also known as 2C-E or 4-ethyl-2,5-dimethoxyphenethylamine, is a phenethylamine psychedelic drug with a chemical structure similar to mescaline. It was first synthesized in the 1970s by Alexander Shulgin and is one of the most well-known psychedelics of the 2C family. 2C-E has been used extensively in scientific research, with studies focusing on its effects on the brain, its mechanism of action, and its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Chemical Synthesis and Mechanisms
Kinetic Studies of Reactions : Research by Castro et al. (2001) explores the kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates with secondary alicyclic amines, contributing to the understanding of reaction rates and the influence of substituents on these rates. This study may offer insights into how related compounds, like 2-(4-Chlorophenyl)-2-methoxyethan-1-amine, react under similar conditions (Castro et al., 2001).
Molecular Structure Analysis : Butcher et al. (2007) investigated the molecular structure of a chloro- and methoxy-substituted phenyl compound, focusing on intramolecular and intermolecular hydrogen bonding, which could be relevant for understanding the properties of 2-(4-Chlorophenyl)-2-methoxyethan-1-amine and its potential applications in material science or pharmaceutical research (Butcher et al., 2007).
Material Science and Environmental Applications
- Adsorption Materials : A study by Zhou et al. (2018) on the synthesis of tertiary amine-functionalized adsorption resins highlights the use of amine compounds in environmental applications, such as the removal of contaminants from water. This suggests that compounds like 2-(4-Chlorophenyl)-2-methoxyethan-1-amine could be modified or utilized in the development of novel adsorption materials for water treatment or purification processes (Zhou et al., 2018).
Catalysis and Organic Transformations
- Palladium-Catalyzed Amination : Research by Wolfe and Buchwald (2003) on the palladium-catalyzed amination of aryl halides and aryl triflates provides insights into the synthesis of complex amines, potentially guiding the synthesis of chlorophenyl-methoxyethanamines and their derivatives for use in pharmaceuticals or organic materials (Wolfe & Buchwald, 2003).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQWTFQGAAMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-methoxyethan-1-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

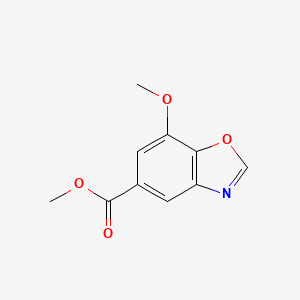
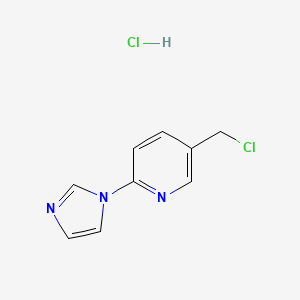
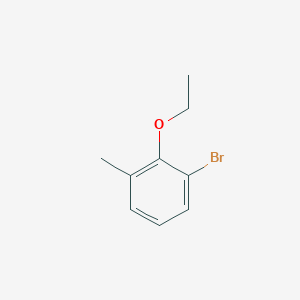
![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)
![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)
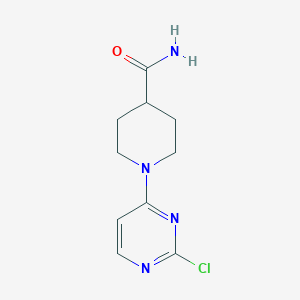
![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)
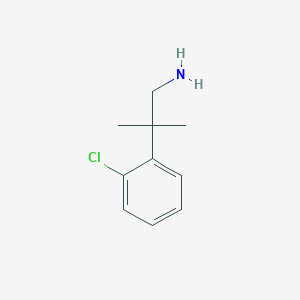
![2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B1487633.png)
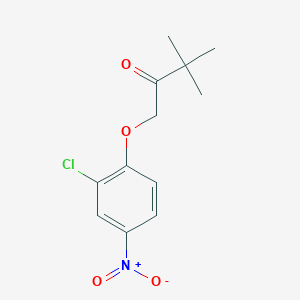
![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B1487637.png)
![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)
